



# Application Notes and Protocols for SRPIN803 in a Choroidal Neovascularization Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Choroidal neovascularization (CNV) is a critical factor in the progression of neovascular agerelated macular degeneration (nAMD), a primary cause of severe vision loss. The development of novel therapeutic agents to inhibit CNV is a significant focus of ophthalmic research.

SRPIN803 has emerged as a promising small molecule inhibitor with anti-angiogenic properties. These application notes provide a comprehensive overview of the use of SRPIN803 in a preclinical mouse model of CNV, including its mechanism of action, experimental protocols, and key quantitative data.

**SRPIN803** is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Its dual-targeting mechanism leads to a more effective reduction in the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, compared to inhibitors targeting only SRPK1.[1][2] In a murine model of laser-induced CNV, topical administration of **SRPIN803** as an eye ointment has been shown to significantly inhibit the development of neovascular lesions.[1][2]

# **Data Presentation**

The following tables summarize the in vitro inhibitory activity of **SRPIN803** and its in vivo efficacy in the laser-induced CNV mouse model.



Table 1: In Vitro Kinase Inhibitory Activity of SRPIN803

| Kinase | IC50 (nM) |
|--------|-----------|
| SRPK1  | 2,400     |
| CK2    | 203       |

Data represents the half-maximal inhibitory concentration (IC50) of **SRPIN803** against the target kinases.

Table 2: Effect of Topical **SRPIN803** Eye Ointment on Laser-Induced Choroidal Neovascularization in Mice

| Treatment Group                        | Mean CNV Area (μm²) ±<br>SEM     | Percentage Inhibition (%) |
|----------------------------------------|----------------------------------|---------------------------|
| Vehicle Control                        | 30,737 ± 3,758                   | -                         |
| SRPIN803 (concentration not specified) | Significantly lower than control | Significant               |

Note: While the source indicates significant inhibition, the precise concentration of **SRPIN803** in the eye ointment and the exact percentage of CNV inhibition were not available in the public domain.

# Experimental Protocols Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This protocol describes the induction of CNV in mice, a standard model for studying nAMD.

#### Materials:

- C57BL/6J mice (8 weeks old)
- Anesthetic cocktail (e.g., ketamine/xylazine)



- Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation
- Slit-lamp biomicroscope
- Argon laser photocoagulator (532 nm)
- Cover glass

#### Procedure:

- Anesthetize the mice via intraperitoneal injection.
- Dilate the pupils of the mice with one drop of tropicamide and phenylephrine.
- Place the mouse on a stereotaxic stage for stabilization.
- Using a slit-lamp delivery system, apply four laser spots around the optic nerve in each eye.
   The laser parameters should be optimized but are typically around 150 mW power, 100 ms duration, and 50 µm spot size. The endpoint for a successful laser burn is the appearance of a vaporization bubble, indicating the rupture of Bruch's membrane.
- Administer a topical antibiotic ointment to the eyes to prevent infection.
- Monitor the animals until they have fully recovered from anesthesia.

# **Topical Administration of SRPIN803 Eye Ointment**

#### Materials:

- SRPIN803
- Ophthalmic ointment base (e.g., petrolatum)
- Syringes and mixing equipment

#### Procedure:

 Prepare the SRPIN803 eye ointment by thoroughly mixing the compound with the ophthalmic base to the desired concentration. Note: The specific concentration used in



published studies is not publicly available and would need to be optimized.

- Following the induction of CNV, apply a small amount (approximately 5 μL) of the SRPIN803
   or vehicle control ointment topically to the cornea of each eye.
- The frequency of administration should be determined based on the experimental design, but a twice-daily application is a common starting point.

# **Quantification of Choroidal Neovascularization**

This protocol outlines the method for visualizing and quantifying the extent of CNV.

#### Materials:

- Phosphate-buffered saline (PBS)
- Fluorescein-isothiocyanate (FITC)-dextran (or other vascular labeling agent)
- 4% Paraformaldehyde (PFA)
- Dissecting microscope and tools
- Fluorescence microscope with imaging software

#### Procedure:

- Seven to fourteen days after laser induction, anesthetize the mice.
- Perfuse the mice transcardially with PBS followed by a solution of FITC-dextran to label the vasculature.
- Enucleate the eyes and fix them in 4% PFA for 1-2 hours.
- Under a dissecting microscope, carefully dissect the anterior segment and the retina to isolate the RPE-choroid-sclera complex.
- Make four radial incisions in the complex to allow it to be flat-mounted on a microscope slide with the RPE side up.



- Capture fluorescent images of the CNV lesions using a fluorescence microscope.
- Use image analysis software (e.g., ImageJ) to measure the area or volume of the fluorescent CNV lesions.
- Calculate the mean CNV area/volume for each treatment group and perform statistical analysis to determine the significance of any observed inhibition.

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. mdpi.com [mdpi.com]
- 2. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SRPIN803 in a Choroidal Neovascularization Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610994#srpin803-application-in-a-choroidal-neovascularization-model]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.